BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 2-
Acetylindane: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 2-Acetylindane
CAS No.: 33982-85-3
Cat. No.: B1352655
Get Quote
. J

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Acetylindane, with the systematic IUPAC name 1-(2,3-dihydro-1H-inden-2-yl)ethanone, is a
bicyclic ketone with a molecular formula of C11H120 and a molecular weight of 160.21 g/mol .
[1] Its structure, featuring an indane moiety linked to an acetyl group, makes it a molecule of
interest in synthetic organic chemistry and as a potential building block in medicinal chemistry.
A thorough understanding of its spectroscopic properties is paramount for its unambiguous
identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
acetylindane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). While experimental spectra for this specific compound are not readily
available in public spectral databases, this guide, grounded in established spectroscopic
principles, offers a robust predictive framework for its characterization. The insights provided
herein are designed to assist researchers in anticipating, interpreting, and validating the
spectroscopic signatures of 2-acetylindane.
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Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic
data. The numbering convention used in this guide for the carbon and hydrogen atoms of 2-
acetylindane is presented below.

Caption: Molecular structure and atom numbering of 2-acetylindane.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. The following sections detail the predicted *H and 3C NMR spectra of 2-
acetylindane.

A. 'H NMR Spectroscopy

The proton NMR spectrum of 2-acetylindane is expected to exhibit distinct signals
corresponding to the aromatic, aliphatic, and acetyl protons. The chemical shifts are influenced
by the electronic environment of each proton.

Table 1: Predicted *H NMR Data for 2-Acetylindane

Predicted Coupling
Protons Chemical Shift  Multiplicity Integration Constants (J,
(3, ppm) Hz)
H4, H5, H6, H7 7.10-7.30 Multiplet 4H -
H2 3.50-3.70 Multiplet 1H -
H1, H3 2.80-3.20 Multiplet 4H -
H10 2.15 Singlet 3H -

Interpretation and Rationale:

o Aromatic Protons (H4, H5, H6, H7): The four protons on the benzene ring are expected to
resonate in the aromatic region, typically between & 7.10 and 7.30 ppm. Due to the ortho,
meta, and para coupling, this signal will likely appear as a complex multiplet.
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» Methine Proton (H2): The proton at the C2 position is attached to a carbon bearing the acetyl
group, which is an electron-withdrawing group. This deshielding effect will shift its resonance
downfield, predicted to be in the range of d 3.50 - 3.70 ppm. It will be coupled to the adjacent
methylene protons (H1 and H3), resulting in a multiplet.

o Methylene Protons (H1, H3): The four protons of the two methylene groups in the five-
membered ring are diastereotopic. They are adjacent to the chiral center at C2 and the
benzene ring, leading to complex splitting patterns. Their chemical shifts are expected to be
in the range of & 2.80 - 3.20 ppm and will appear as a multiplet due to geminal and vicinal
coupling.

o Acetyl Protons (H10): The three equivalent protons of the methyl group in the acetyl moiety
are not coupled to any other protons and will, therefore, appear as a sharp singlet at
approximately & 2.15 ppm. This is a characteristic chemical shift for a methyl ketone.

B. *C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.

Table 2: Predicted 3C NMR Data for 2-Acetylindane

Carbon Predicted Chemical Shift (6, ppm)
C8 (C=0) 208 - 212

C3a,C7a 140 - 145

C4, C5, C6, C7 124 - 128

Cc2 45 - 50

C1,C3 30-35

C10 28 - 32

Interpretation and Rationale:
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e Carbonyl Carbon (C8): The carbon of the ketone carbonyl group is highly deshielded and is
expected to have the largest chemical shift, typically in the range of & 208 - 212 ppm.

o Aromatic Quaternary Carbons (C3a, C7a): The two quaternary carbons of the benzene ring
that are part of the fusion with the five-membered ring will appear in the downfield region of
the aromatic signals, predicted between & 140 - 145 ppm.

e Aromatic CH Carbons (C4, C5, C6, C7): The four protonated aromatic carbons will resonate
in the typical aromatic region of & 124 - 128 ppm.

o Methine Carbon (C2): The carbon atom at the C2 position, attached to the acetyl group, will
be deshielded and is predicted to appear in the d 45 - 50 ppm range.

o Methylene Carbons (C1, C3): The two equivalent methylene carbons in the five-membered
ring are expected to have chemical shifts in the aliphatic region, around & 30 - 35 ppm.

o Acetyl Methyl Carbon (C10): The carbon of the methyl group in the acetyl moiety will be
found in the upfield region of the spectrum, typically between & 28 - 32 ppm.

C. Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve approximately 10-20 mg of 2-acetylindane in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

e Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune
and shim the instrument to obtain optimal resolution and lineshape.

e IH NMR Acquisition: Acquire a one-dimensional *H NMR spectrum using a standard pulse
sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans will be required due to the lower natural abundance of 13C. Typical parameters include
a 45-degree pulse angle and a relaxation delay of 2 seconds.
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o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Il. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 2-Acetylindane

Wavenumber ) ) . .

Intensity Vibration Functional Group
(cm™)
3070 - 3010 Medium C-H stretch Aromatic
2960 - 2850 Medium C-H stretch Aliphatic (CHz, CH)
~1715 Strong C=0 stretch Ketone
1600, 1480 Medium-Weak C=C stretch Aromatic Ring
~1360 Medium C-H bend CHs

ortho-disubstituted

750 - 730 Strong C-H bend

aromatic

Interpretation and Rationale:

e C-H Stretching Vibrations: The spectrum will show absorptions for aromatic C-H stretches
just above 3000 cm~t and aliphatic C-H stretches just below 3000 cm~1.

o Carbonyl Stretching Vibration: The most characteristic and intense absorption will be the
C=0 stretch of the ketone group, expected around 1715 cm~1. This is a strong indicator of
the presence of the acetyl group.

e Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic
C=C stretching vibrations in the 1600-1480 cm~1 region.
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e C-H Bending Vibrations: The bending vibration of the methyl group is expected around 1360
cm~1, Strong out-of-plane C-H bending absorptions in the 750-730 cm~! region would be
indicative of an ortho-disubstituted benzene ring pattern within the indane structure.

Experimental Protocol for IR Data Acquisition

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.

¢ Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a
background spectrum of the empty sample holder or the pure salt plates/KBr pellet.

o Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR
spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for 2-Acetylindane

miz Proposed Fragment
160 [C11H120]*" (Molecular lon)
145 [M - CHs]*

117 [M - CHsCOJ*

115 [CoH7]*

43 [CHsCOJ*

Interpretation and Rationale:
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e Molecular lon Peak: The molecular ion peak (M*") is expected at an m/z value of 160,
corresponding to the molecular weight of 2-acetylindane.

e Loss of a Methyl Group: Fragmentation involving the loss of the methyl radical from the
acetyl group would result in a peak at m/z 145.

e Loss of the Acetyl Group: Cleavage of the bond between the indane ring and the acetyl
group would lead to the indanyl cation at m/z 117.

 Indenyl Cation: Further fragmentation of the indanyl cation can lead to the stable indenyl
cation at m/z 115 through the loss of two hydrogen atoms.

e Acylium lon: The acetyl group can also form a stable acylium ion, which would give a
prominent peak at m/z 43. This is a characteristic fragment for methyl ketones.

[M - CHs]*
m/z = 145
N
= m/z = 117 m/z = 115
(MO|ECUIar Ion) \
[CHsCQO]*
m/z = 43

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway for 2-acetylindane.

Experimental Protocol for Mass Spectrometry Data
Acquisition

» Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile
liquids.

« lonization: Use Electron lonization (El) at a standard energy of 70 eV to induce
fragmentation.
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, and the data is presented
as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-
acetylindane. The expected *H NMR, 3C NMR, IR, and MS data, along with their detailed
interpretations, serve as a valuable resource for researchers working with this compound. The
provided experimental protocols offer a standardized approach for acquiring high-quality
spectroscopic data. By understanding the anticipated spectral features, scientists and drug
development professionals can confidently identify and characterize 2-acetylindane in their
research endeavors, ensuring the integrity and progression of their work.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1352655?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

